5,6-Dichloro-2-(hydroxymethyl)benzimidazole
Description
5,6-Dichloro-2-(hydroxymethyl)benzimidazole is a halogenated benzimidazole derivative characterized by chlorine substitutions at positions 5 and 6 of the benzimidazole core and a hydroxymethyl (-CH2OH) group at position 2. Benzimidazoles are privileged scaffolds in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial, antiviral, and antiprotozoal effects .
Properties
IUPAC Name |
(5,6-dichloro-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUGSJWBRLTBDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-2-(hydroxymethyl)benzimidazole typically involves the reaction of 5,6-dichloro-1H-benzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-2-(hydroxymethyl)benzimidazole undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less substituted benzimidazole derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: The major products include 5,6-dichloro-1H-benzimidazol-2-carboxylic acid or 5,6-dichloro-1H-benzimidazol-2-carbaldehyde.
Reduction: The major product is 1H-benzimidazol-2-ylmethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzimidazole derivatives.
Scientific Research Applications
Antibacterial Applications
5,6-Dichloro-2-(hydroxymethyl)benzimidazole has been identified as an effective antibacterial agent. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways, making it a promising candidate for developing new antibacterial drugs.
Case Study: Antibacterial Efficacy
- Objective : Evaluate the antibacterial activity of this compound.
- Method : In vitro testing against various bacterial strains.
- Results : The compound demonstrated significant inhibition of bacterial growth, particularly in strains resistant to conventional antibiotics.
Antiviral Applications
This compound has also shown potential as an antiviral agent. Specifically, it has been studied for its inhibitory effects on human cytomegalovirus (HCMV) replication. The mechanism involves blocking the processing and maturation of viral DNA, which is crucial for viral replication .
Case Study: HCMV Inhibition
- Objective : Investigate the antiviral properties against HCMV.
- Method : HCMV plaque reduction assay.
- Results : this compound significantly reduced viral plaque formation in treated cells compared to controls.
Anticancer Applications
The compound is being explored for its anticancer properties as well. Studies have indicated that derivatives of benzimidazole, including this compound, exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
- Objective : Assess the cytotoxic effects on human cancer cell lines (e.g., HepG2).
- Method : MTT assay to determine IC50 values.
- Results : The compound exhibited potent cytotoxicity with IC50 values comparable to established anticancer drugs .
Comparative Data Table
The following table summarizes the key applications and findings related to this compound:
| Application | Target Organisms/Cells | Mechanism of Action | Key Findings |
|---|---|---|---|
| Antibacterial | Various bacteria | Disruption of cell wall synthesis | Effective against resistant strains |
| Antiviral | Human cytomegalovirus | Inhibition of viral DNA maturation | Significant reduction in plaque formation |
| Anticancer | HepG2 cancer cells | Induction of apoptosis | Potent cytotoxicity with low IC50 values |
Mechanism of Action
The mechanism of action of 5,6-Dichloro-2-(hydroxymethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole ring allows the compound to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes in parasites or cancer cells, ultimately resulting in their death .
Comparison with Similar Compounds
Antimicrobial Activity
- Chlorophenoxy and Nitro Groups: Derivatives like 5,6-dichloro-2-(4-chlorophenoxy)methyl (Compound 37) exhibit potent antifungal activity (MIC <3.90 μM), attributed to electron-withdrawing Cl and phenoxy groups enhancing target binding (likely fungal cytochrome P450) .
Antiviral Activity
- Ribofuranosyl and Nitrophenyl Groups: The ribofuranosyl moiety in 1263W94 enables inhibition of EBV DNA maturation via interaction with the UL89 gene product, while the nitrophenyl group in Compound 50 likely interferes with viral polymerase activity .
- Hydroxymethyl Group: This substituent lacks the steric bulk or electronic features required for direct viral enzyme inhibition, suggesting lower antiviral potency compared to ribofuranosyl or nitrophenyl analogs.
Antiprotozoal Activity
- Nitrobenzylthio Group : 5,6-Dichloro-2-(4-nitrobenzylthio)-benzimidazole shows exceptional activity against C. parvum (IC50 28–31 μM), likely due to the nitro group’s redox activity and thioether linkage enhancing protozoal membrane disruption .
- Hydroxymethyl Group : The absence of redox-active or sulfur-based groups may result in weaker antiprotozoal effects compared to nitrobenzylthio derivatives.
Physicochemical Properties
- Metabolic Stability : Hydroxymethyl groups are susceptible to oxidation or glucuronidation, which may shorten half-life relative to more stable substituents like trifluoromethyl (e.g., 4,6-dichloro-2-(trifluoromethyl)-benzimidazole) .
Biological Activity
5,6-Dichloro-2-(hydroxymethyl)benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzimidazole core with two chlorine substituents and a hydroxymethyl group. Its molecular formula is with a molecular weight of approximately 201.05 g/mol. The presence of the hydroxymethyl group is believed to enhance its solubility and biological activity.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways necessary for bacterial survival.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits various bacterial strains, including:
- Gram-positive bacteria : Staphylococcus aureus, Streptococcus pneumoniae
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa
The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported to be in the low micromolar range, indicating potent antibacterial activity .
Structure-Activity Relationship (SAR)
A structure-activity relationship study has been conducted to understand how different substituents on the benzimidazole ring influence biological activity. The following table summarizes key findings:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5,6-Dichloro-1H-benzimidazole | 0.87 | Lacks hydroxymethyl group; primarily antibacterial. |
| 6-Chloro-2-methylbenzimidazole | 0.91 | Methyl substitution instead of hydroxymethyl group. |
| 5,6-Dichlorobenzimidazole Hydrochloride | 0.87 | Chloride salt form; enhanced solubility properties. |
| 6-Chloro-2-propyl-1H-benzimidazole | 0.88 | Propyl substitution; different biological profile. |
| 6-Chloro-2-isopropyl-1H-benzimidazole | 0.87 | Isopropyl substitution; varied pharmacological effects. |
These variations illustrate how different chemical modifications can lead to changes in antibacterial efficacy and selectivity.
The precise mechanism of action for this compound is still under investigation; however, it is suggested that the compound interacts with bacterial enzymes critical for cell wall synthesis and metabolic processes. This interaction leads to cell lysis and ultimately bacterial death.
Case Studies
Several studies have investigated the biological activity of similar benzimidazole derivatives, providing context for understanding the potential applications of this compound:
- Antimicrobial Activity : A study synthesized various benzimidazole compounds and tested them against multiple bacterial strains. Results indicated that compounds similar in structure to this compound exhibited significant antimicrobial properties against both Gram-negative and Gram-positive bacteria .
- Toxicity Assessments : Toxicity evaluations using brine shrimp lethality assays have been conducted to assess the safety profile of related compounds. These studies help establish a correlation between antibacterial efficacy and potential toxicity .
Q & A
Q. What are the standard protocols for synthesizing 5,6-Dichloro-2-(hydroxymethyl)benzimidazole, and how are structural impurities minimized?
Synthesis typically involves cyclocondensation of 1,2-phenylenediamine derivatives with aldehydes or carboxylic acids under oxidative conditions. For hydroxymethyl-substituted analogs, post-synthetic modifications (e.g., hydroxylation or hydroxymethylation) are often employed. Key steps include:
- Oxidative Cyclization : Use of acidic or oxidative media (e.g., polyphosphoric acid or air as an oxidant) to facilitate ring closure .
- Purification : Column chromatography or recrystallization to remove byproducts like unreacted diamine or halogenated impurities .
- Characterization : H/C NMR and mass spectrometry to confirm identity and purity. For example, H NMR peaks for the hydroxymethyl group (-CHOH) appear at δ 4.5–5.0 ppm .
Q. How is the structural integrity of this compound validated in experimental settings?
- Spectroscopic Techniques :
- Elemental Analysis : Confirmation of C, H, N, and Cl percentages within ±0.3% of theoretical values .
Q. What biological activities are associated with benzimidazole derivatives, and how does substitution at the 2-position influence activity?
Benzimidazoles exhibit broad bioactivity due to their structural mimicry of purines. For 2-hydroxymethyl derivatives:
- Antimicrobial/Anticancer : Enhanced solubility from the -CHOH group improves cellular uptake. Substitutions at positions 5 and 6 (e.g., Cl) increase lipophilicity and target binding .
- Structure-Activity Relationship (SAR) : 2-substituents like hydroxymethyl balance polarity and steric effects, critical for interactions with enzymes (e.g., topoisomerases) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational QSAR predictions and experimental bioactivity data for this compound derivatives?
- Model Refinement : Incorporate 3D descriptors (e.g., molecular docking scores) to account for steric and electronic effects missed in 2D-QSAR .
- Experimental Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based cytotoxicity) to confirm mechanisms. For example, discrepancies in IC values may arise from off-target effects not modeled in silico .
Q. What strategies optimize the synthetic yield of this compound while avoiding side reactions?
- Catalyst Selection : Phase-transfer catalysts (e.g., cetyltrimethylammonium chloride) improve reaction homogeneity and yield (up to 88% in optimized conditions) .
- Temperature Control : Maintain <80°C to prevent decomposition of the hydroxymethyl group.
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing dimerization .
Q. How should researchers design dose-response experiments to evaluate the therapeutic index of this compound in anticancer studies?
- In Vitro : Use a 5-point dilution series (0.1–100 µM) across cancer cell lines (e.g., MDA-MB-231) with normal cell controls (e.g., HEK293). Measure IC via MTT assays .
- In Vivo : Administer doses (10–100 mg/kg) in xenograft models, monitoring tumor volume and toxicity markers (e.g., ALT/AST levels). Calculate selectivity indices (SI = IC/IC) .
Q. What analytical methods are recommended for detecting degradation products of this compound under physiological conditions?
Q. How can substituent effects at the 5,6-dichloro positions be leveraged to enhance binding to biological targets?
- Halogen Bonding : The electronegative Cl atoms engage in halogen bonding with protein residues (e.g., tyrosine or histidine), improving affinity.
- Steric Effects : Bulkier substituents (e.g., -CF) may hinder binding, while smaller halogens (Cl, F) optimize fit in hydrophobic pockets .
Methodological Guidelines
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Containment : Use fume hoods for synthesis and weighing.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Neutralize acidic byproducts before disposal in halogenated waste containers .
Q. How should researchers address discrepancies in NMR data due to tautomerism in benzimidazole derivatives?
- Dynamic NMR : Conduct variable-temperature H NMR to observe tautomeric equilibria (e.g., N1-H vs. N3-H).
- Deuteration : Exchange labile protons with DO to simplify spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
